[1-(4-Iodophenyl)ethyl](3-methoxypropyl)amine
Description
1-(4-Iodophenyl)ethylamine is a secondary amine featuring a 4-iodophenyl group attached to an ethyl chain and a 3-methoxypropylamine moiety. This compound is of interest in medicinal chemistry, particularly in targeting epigenetic enzymes like G9a and DNMT1, as suggested by structural motifs in related compounds .
Properties
Molecular Formula |
C12H18INO |
|---|---|
Molecular Weight |
319.18 g/mol |
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C12H18INO/c1-10(14-8-3-9-15-2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
MZVHCOWPCNLSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)ethylamine typically involves the reaction of 4-iodoacetophenone with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(4-Iodophenyl)ethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Iodophenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)ethylamine involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 1-(4-Bromophenyl)ethylamine: Structural Difference: Bromine replaces iodine at the phenyl para position. Impact: Bromine’s smaller atomic radius and lower electronegativity reduce steric hindrance and electronic effects compared to iodine. This may decrease binding affinity to hydrophobic enzyme pockets but improve metabolic stability . Molecular Weight: Lower molecular weight (Br: ~80 vs.
{1-[4-(1H-Imidazol-1-yl)phenyl]ethyl}(3-methoxypropyl)amine :
Methoxy-Substituted Analogues
- 1-(3-Methoxyphenyl)propylamine: Structural Difference: Methoxy group at the meta position of the phenyl ring; methylamine replaces 3-methoxypropylamine. The shorter methylamine chain decreases polarity, possibly lowering solubility .
- [3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine: Structural Difference: Dimethylamino group replaces the methoxypropyl chain. This modification may shift activity toward different biological targets .
Heterocyclic and Alkyl Chain Variants
- 4,4,5,5,5-Pentafluoro-3-hydroxy-1-(6-((3-methoxypropyl)amino)pyridin-3-yl)pent-2-en-1-one: Structural Difference: A pyridine ring and pentafluoro-hydroxyenone group are introduced. Impact: The fluorinated group enhances metabolic resistance and lipophilicity, while the pyridine ring enables π-π stacking interactions. This derivative may exhibit improved pharmacokinetics compared to the parent amine .
- [3-(2-Methoxyethoxy)propyl][1-(2,4,5-trimethylphenyl)ethyl]amine: Structural Difference: Extended methoxyethoxy chain and trimethylphenyl group.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| 1-(4-Iodophenyl)ethylamine | 345.23 | 3.2 | 0.15 |
| 1-(4-Bromophenyl)ethylamine | 297.18 | 2.8 | 0.25 |
| 1-(3-Methoxyphenyl)propylamine | 179.26 | 2.1 | 1.2 |
*Predicted using ChemAxon.
Biological Activity
The compound 1-(4-Iodophenyl)ethylamine , also known as a substituted phenethylamine, is a member of a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound features an ethyl group attached to a 4-iodophenyl moiety and a propylamine chain with a methoxy group. The presence of iodine enhances its electronic properties, which may affect its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H16I N O |
| Molecular Weight | 291.17 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity: Many phenethylamines show promise as antitumor agents. They may inhibit cancer cell proliferation through various mechanisms.
- Neurotransmitter Modulation: Compounds structurally related to 1-(4-Iodophenyl)ethylamine may influence neurotransmitter systems, particularly those involving serotonin and dopamine.
- Antimicrobial Properties: Some derivatives have demonstrated activity against bacterial and fungal strains.
The specific mechanisms through which 1-(4-Iodophenyl)ethylamine exerts its effects are still under investigation. However, several potential pathways include:
- Receptor Binding: The compound may bind to various receptors in the central nervous system, modulating neurotransmitter activity.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular functions and proliferation.
Case Studies and Research Findings
-
Antitumor Activity Study:
A series of methoxy-substituted phenethylamines were tested for their anticancer properties against human breast cancer cell lines (MDA-MB-468 and MCF-7). The study found that certain derivatives exhibited significant growth inhibition with GI50 values below 1 µM, suggesting potential for further development as therapeutic agents in oncology . -
Neurotransmitter Interaction:
Research has indicated that similar compounds can act as serotonin reuptake inhibitors. A comparative study showed that modifications in the alkyl chain significantly influenced binding affinity to serotonin transporters, suggesting that 1-(4-Iodophenyl)ethylamine could have similar effects. -
Antimicrobial Studies:
In vitro tests against various bacterial strains revealed that certain analogs possess notable antibacterial properties. The presence of the methoxy group was linked to increased efficacy against Gram-positive bacteria .
Comparative Analysis with Similar Compounds
Understanding the biological activity of 1-(4-Iodophenyl)ethylamine can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Iodoaniline | Iodine-substituted aniline | Known for its use in dye synthesis |
| 3-Methoxyphenethylamine | Methoxy group on a phenethylamine | Exhibits stimulant properties |
| N,N-Diethyl-3-methoxybenzamine | Diethyl derivative with methoxy substitution | Potential antidepressant effects |
These comparisons illustrate how structural modifications can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
